molecular formula C23H24N2O2 B8186127 3-Amino-2-(trityl-amino)-propionic acid methyl ester

3-Amino-2-(trityl-amino)-propionic acid methyl ester

Cat. No.: B8186127
M. Wt: 360.4 g/mol
InChI Key: LFWGXMNHHKVOER-UHFFFAOYSA-N
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Description

3-Amino-2-(trityl-amino)-propionic acid methyl ester is a synthetic organic compound characterized by the presence of an amino group, a trityl-protected amino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(trityl-amino)-propionic acid methyl ester typically involves the protection of the amino group with a trityl group, followed by esterification. One common method includes the following steps:

    Protection of the amino group: The amino group of 3-amino-propionic acid is protected using trityl chloride in the presence of a base such as pyridine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trityl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The trityl group can be removed under reductive conditions to yield the free amino compound.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can effectively remove the trityl group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, free amino compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-Amino-2-(trityl-amino)-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(trityl-amino)-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric protection, allowing selective reactions at the amino group. The compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(trityl-amino)-propionic acid
  • 3-Amino-2-(trityl-amino)-propanol
  • 3-Amino-2-(trityl-amino)-propionic acid ethyl ester

Uniqueness

3-Amino-2-(trityl-amino)-propionic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and modifications The presence of the trityl group provides steric hindrance, making it a valuable intermediate in synthetic chemistry

Properties

IUPAC Name

methyl 3-amino-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22(26)21(17-24)25-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,25H,17,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXMNHHKVOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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